Cas no 79326-92-4 (4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde)

4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde
- 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde
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- MDL: MFCD12025924
4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-305542-0.5g |
4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde |
79326-92-4 | 95% | 0.5g |
$281.0 | 2023-09-05 | |
Enamine | EN300-305542-0.05g |
4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde |
79326-92-4 | 95% | 0.05g |
$84.0 | 2023-09-05 | |
Enamine | EN300-305542-0.25g |
4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde |
79326-92-4 | 95% | 0.25g |
$178.0 | 2023-09-05 | |
Chemenu | CM309849-1g |
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde |
79326-92-4 | 95% | 1g |
$381 | 2024-07-23 | |
Key Organics Ltd | ED-0700-1G |
4,5-dibromo-1-methyl-1H-imidazole-2- carbaldehyde |
79326-92-4 | >95% | 1g |
£330.00 | 2023-09-08 | |
Key Organics Ltd | ED-0700-5G |
4,5-dibromo-1-methyl-1H-imidazole-2- carbaldehyde |
79326-92-4 | >95% | 5g |
£1320.00 | 2023-09-08 | |
Enamine | EN300-305542-2.5g |
4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde |
79326-92-4 | 95% | 2.5g |
$765.0 | 2023-09-05 | |
TRC | D426848-50mg |
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde |
79326-92-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
TRC | D426848-25mg |
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde |
79326-92-4 | 25mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-305542-5.0g |
4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde |
79326-92-4 | 95% | 5.0g |
$1903.0 | 2023-02-25 |
4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehydeに関する追加情報
Comprehensive Overview of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS No. 79326-92-4)
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a dibromo-substituted imidazole core and an aldehyde functional group, makes it a versatile intermediate in synthetic chemistry. Researchers often explore its reactivity for constructing heterocyclic compounds, which are pivotal in drug discovery. The compound's CAS No. 79326-92-4 serves as a critical identifier in chemical databases, ensuring precise tracking in global supply chains.
In recent years, the demand for imidazole derivatives like 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde has surged due to their role in developing antimicrobial agents and enzyme inhibitors. This aligns with growing public interest in antibiotic resistance and targeted therapies, topics frequently searched in scientific forums. The compound's bromine atoms enhance its electrophilic properties, enabling selective modifications—a feature highlighted in organic synthesis tutorials and patent literature.
From a technical perspective, 79326-92-4 exhibits stability under controlled conditions, making it suitable for multi-step reactions. Its carbaldehyde group is particularly valuable for Schiff base formation, a reaction widely discussed in medicinal chemistry circles. Laboratories prioritize this compound for projects involving structure-activity relationship (SAR) studies, as its scaffold mimics bioactive motifs found in FDA-approved drugs.
Environmental and safety considerations are also integral to discussions about 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde. While not classified as hazardous under standard protocols, proper handling guidelines—such as using personal protective equipment (PPE)—are emphasized in MSDS documentation. These precautions resonate with the broader scientific community's focus on green chemistry and laboratory safety best practices.
The compound’s nomenclature often appears in searches related to imidazole-2-carbaldehyde synthesis or brominated heterocycles, reflecting its niche yet expanding relevance. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify its purity, a detail frequently queried by quality control professionals. As research into small-molecule therapeutics advances, CAS 79326-92-4 continues to attract attention for its potential in high-throughput screening platforms.
In summary, 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde represents a convergence of synthetic utility and biomedical promise. Its documented applications in peptide coupling and catalysis further underscore its interdisciplinary value. For researchers navigating structure-based drug design or materials science, this compound offers a reproducible and well-characterized building block, as evidenced by its recurring mention in peer-reviewed journals.
79326-92-4 (4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde) 関連製品
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